REACTION_CXSMILES
|
[C:1]1([C:7](=[CH:11][C:12]2[CH:17]=[CH:16][C:15]([OH:18])=[C:14]([O:19][CH3:20])[CH:13]=2)C(O)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([O-])(O)=O.[Na+].N1C=CN=C1>>[OH:18][C:15]1[CH:16]=[CH:17][C:12]([CH:11]=[CH:7][C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)=[CH:13][C:14]=1[O:19][CH3:20] |f:1.2|
|
Name
|
|
Quantity
|
0.0083 mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C(=O)O)=CC1=CC(=C(C=C1)O)OC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
polyethylene glycol
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
The flask was shaken well
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were taken in a 250 mL iodine flask
|
Type
|
CUSTOM
|
Details
|
fitted with loose funnel at the top
|
Type
|
CUSTOM
|
Details
|
irradiated (900 W) for 8 minutes in parts
|
Duration
|
8 min
|
Type
|
CUSTOM
|
Details
|
After completion of reaction
|
Name
|
|
Type
|
|
Smiles
|
OC1=C(C=C(C=C1)C=CC1=CC=CC=C1)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |